2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide
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Overview
Description
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluoro group at the 6th position of the imidazo[1,2-a]pyridine ring and an acetohydrazide moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetohydrazide Moiety: The acetohydrazide group can be attached through a nucleophilic substitution reaction involving the corresponding acetic acid derivative and hydrazine hydrate under reflux conditions.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the hydrazide group, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Azides or nitroso derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the hydrazide moiety can form hydrogen bonds or covalent interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-{6-Chloroimidazo[1,2-a]pyridin-2-yl}acetohydrazide
- 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetohydrazide
- 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetohydrazide
Comparison:
- Uniqueness: The presence of the fluoro group in 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide distinguishes it from its chloro or methyl analogs, potentially leading to different reactivity and biological activity.
- Reactivity: The fluoro group can participate in unique substitution reactions not possible with chloro or methyl groups.
- Biological Activity: The fluoro group may enhance the compound’s binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBBQILQIRBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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